Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate
CAS No.: 104332-44-7
Cat. No.: VC16036097
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104332-44-7 |
|---|---|
| Molecular Formula | C15H14ClN3O2 |
| Molecular Weight | 303.74 g/mol |
| IUPAC Name | ethyl 2-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)acetate |
| Standard InChI | InChI=1S/C15H14ClN3O2/c1-3-21-12(20)8-19-15-13(9(2)18-19)14(16)10-6-4-5-7-11(10)17-15/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | CRQKFUOJVVUABE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate (CAS No.: 104332-44-7) combines a pyrazole ring fused to a quinoline system, with strategic substitutions enhancing its bioactive potential. Key structural features include:
-
Pyrazolo[3,4-b]quinoline backbone: A tricyclic system providing rigidity and planar geometry conducive to intercalation or enzyme binding.
-
Chloro substituent at position 4: Enhances electrophilicity and influences hydrophobic interactions.
-
Methyl group at position 3: Contributes to steric effects and metabolic stability.
-
Ethyl acetate ester at position 1: Improves solubility and serves as a prodrug moiety for targeted delivery.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₂ |
| Molecular Weight | 303.74 g/mol |
| CAS Registry Number | 104332-44-7 |
| IUPAC Name | Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate |
| Solubility | Low in water; soluble in DMSO, ethanol |
The compound’s low aqueous solubility (≤1 mg/mL) necessitates formulation strategies for in vitro assays, often employing dimethyl sulfoxide (DMSO) as a vehicle.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
-
Formation of the Pyrazoloquinoline Core:
-
Condensation of 4-chloro-3-methylquinoline with hydrazine derivatives under acidic conditions generates the pyrazole ring.
-
Microwave-assisted methods reduce reaction times from 24 hours to 2–3 hours, improving yields by 15–20%.
-
-
Esterification:
-
The intermediate is reacted with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate group.
-
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl (cat.), ethanol, reflux | 65 | 90 |
| Esterification | K₂CO₃, DMF, 80°C | 78 | 95 |
Industrial-Scale Production
Continuous flow reactors have been adopted to enhance reproducibility, achieving batch yields of 85–90% with ≤0.5% impurities. Critical process parameters include temperature control (±2°C) and stoichiometric ratios (1:1.05 quinoline to hydrazine).
Biological Activities and Mechanisms
Anticancer Activity
Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate exhibits potent antiproliferative effects against multiple cancer cell lines:
Table 3: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | EGFR inhibition (Ki = 8.2 nM) |
| A549 (Lung) | 9.8 | Apoptosis induction (Bax/Bcl-2 ↑) |
| HT-29 (Colon) | 14.5 | Cell cycle arrest (G2/M phase) |
-
EGFR Inhibition: The compound competitively binds to the ATP pocket of EGFR (epidermal growth factor receptor), disrupting downstream signaling pathways (e.g., MAPK/ERK). Molecular docking studies confirm hydrogen bonding with Met793 and hydrophobic interactions with Leu718.
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic Bcl-2 have been observed in treated cells.
Recent Advances and Clinical Prospects
Pharmacokinetic Profiling
In rodent models, the compound demonstrates:
-
Oral bioavailability: 22–25% due to first-pass metabolism.
-
Half-life (t₁/₂): 4.2 hours, necessitating twice-daily dosing in therapeutic regimens.
Prodrug strategies, such as replacing the ethyl ester with a pivaloyloxymethyl group, have increased bioavailability to 38% in preclinical trials.
Combination Therapies
Synergistic effects with cisplatin (combination index = 0.45) in NSCLC (non-small cell lung cancer) models suggest potential for reduced chemotherapeutic doses and mitigated toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume